4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide
Overview
Description
4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzamide, characterized by the presence of chloro, fluoro, methoxy, and methyl groups attached to the benzene ring
Scientific Research Applications
4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound acts as a potent inhibitor of PDE10A . It binds to the active site of the enzyme, preventing it from breaking down cyclic nucleotides. This leads to an increase in the concentration of these signaling molecules within the cell .
Biochemical Pathways
The inhibition of PDE10A affects several biochemical pathways. The increased concentration of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in their activity. This can affect numerous cellular processes, including gene expression, cell proliferation, and apoptosis .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The inhibition of PDE10A by this compound can lead to a variety of cellular effects. These include changes in gene expression, cell proliferation, and apoptosis, which can have significant impacts on the function and health of the brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect PDE10A activity can alter its efficacy. Additionally, factors such as pH and temperature can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline as the primary starting material.
Methoxylation: The aniline derivative undergoes methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Methylation: The methoxylated intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the amidation of the methylated intermediate with methylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-N-methylbenzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Chloro-2-fluoro-N-methoxybenzamide: Lacks the methyl group, affecting its solubility and stability.
4-Chloro-2-fluoro-N-methyl-N-methoxybenzamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
Uniqueness
4-Chloro-2-fluoro-N-Methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYECROLIZPLTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623591 | |
Record name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198967-23-6 | |
Record name | 4-Chloro-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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